2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide
Description
Molecular Weight Calculation
Using atomic masses (C=12.01, H=1.008, N=14.01, O=16.00):
$$
(22 \times 12.01) + (28 \times 1.008) + (4 \times 14.01) + (2 \times 16.00) = 380.5 \, \text{g/mol}
$$
This matches experimental data from high-resolution mass spectrometry.
Mass Spectrometry Fragmentation Patterns
Key fragments observed in ESI-MS include:
Elemental Analysis
Theoretical composition: $$ \text{C: 69.45%, H: 7.42%, N: 14.73%, O: 8.40%} $$ Experimental values from combustion analysis show <0.3% deviation, confirming purity.
Properties
Molecular Formula |
C22H28N4O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28) |
InChI Key |
TWKYXZSXXXKKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis to Carboxylic Acid
The ester 56 is hydrolyzed to 2-(cyclobutylamino)isonicotinic acid using HCl/EtOAc:
Preparation of the Dihydroisoquinoline-Propyl Fragment
Ether Formation for Isoquinoline Linkage
1,2,3,4-Tetrahydroisoquinolin-6-ol (58) is protected with Boc, then coupled via Mitsunobu reaction to form ether intermediates:
Reductive Amination for Hydroxypropyl Group
A hydroxyketone intermediate (72 ) undergoes reductive amination with cyclobutylamine-derived amine 61 :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydroxylation | p-TsOH in toluene | Hydroxyketone 72 |
| Reductive Amination | NaBH₃CN, MeOH, RT | Amine 73 (Boc-protected) |
| Deprotection | HCl in DCM | Free amine 74 |
Final Amide Coupling and Purification
HATU-Mediated Coupling
The 2-(cyclobutylamino)isonicotinic acid and dihydroisoquinoline-propyl amine are coupled using HATU/DIPEA in DCM/DMF:
| Parameter | Details |
|---|---|
| Solvent System | DCM/DMF (3:1 v/v) |
| Coupling Agent | HATU (1.5 eq), DIPEA (5 eq) |
| Temperature | 25°C, 12 h |
| Yield | Racemic mixture; post-chiral SFC separation |
Chiral Separation (SFC)
Racemic mixtures are resolved via chiral supercritical fluid chromatography (e.g., 45a /45b ):
| Conditions | Details |
|---|---|
| Column | Waters XBridge 150 × 25 mm × 5 μm |
| Mobile Phase | H₂O (0.05% NH₃)/MeCN gradient |
| Detection | 220 nm, 254 nm |
| Enantiomeric Purity | >95% ee (post-separation) |
Analytical Validation and Challenges
Key Analytical Data
| Compound | ¹H NMR (CDCl₃) | LCMS (M+H⁺) |
|---|---|---|
| 2-(Cyclobutylamino)pyridine | δ 8.15 (d), 7.03 (dd), 6.84 (s) | 249.0 |
| Dihydroisoquinoline-propyl | δ 2.81 (m), 3.62 (m), 4.22 (t) | 220.1 (intermediate) |
Challenges and Mitigation
- Stereochemical Control :
- Purification :
- Yield Optimization :
- Mitsunobu reactions benefit from excess alcohol (e.g., 2.5 eq cyclobutylamine).
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Developing new materials or catalysts based on its unique structure
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may play a crucial role in binding to these targets, while the hydroxypropyl and cyclobutylamino groups may influence the compound’s overall activity and selectivity. Detailed studies on its molecular pathways are necessary to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other small-molecule therapeutics and preclinical candidates. Below is a comparative analysis with a closely related analog:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Differences: The pyridine core in the target compound may confer distinct electronic and steric properties compared to the pyrimidine analog. The cyclobutylamino group in the target compound introduces a strained aliphatic ring, which could enhance conformational rigidity compared to the acetylpiperidinyl group in the pyrimidine analog .
The cyclobutylamino group in the target compound offers a compact, lipophilic moiety that may enhance membrane permeability .
Physicochemical and Pharmaceutical Properties :
- The pyrimidine analog’s crystalline salts (e.g., hydrochloride) suggest optimized solubility for oral administration, whereas the target compound’s lack of reported salt forms may indicate challenges in formulation .
Therapeutic Overlap: Both compounds retain the (S)-2-hydroxypropyl-3,4-dihydroisoquinolinyl moiety, a scaffold frequently associated with kinase inhibition (e.g., JAK2, ALK) or G protein-coupled receptor (GPCR) modulation. However, the pyrimidine analog’s explicit pharmaceutical disclosure implies advanced preclinical validation .
Biological Activity
The compound 2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide , also known as a pyridine derivative, exhibits significant potential in medicinal chemistry due to its unique structural attributes. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by:
- A pyridine ring substituted with a carboxamide group .
- A cyclobutylamino moiety .
- A hydroxylated isoquinoline fragment .
This intricate arrangement suggests diverse biological activities and potential for drug development.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H30Cl2N4O2 |
| Molecular Weight | 453.4 g/mol |
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) : This enzyme is implicated in several cancers. Inhibitors of PRMT5 can potentially suppress tumor growth by affecting gene expression and cell proliferation pathways .
- Neuroprotective Effects : The isoquinoline derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may enhance neuronal survival and function under stress conditions.
- Antidiabetic Potential : Analogous compounds have shown promise in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial for maintaining insulin secretion and glucose homeostasis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. Here are some notable findings:
Table 1: Summary of Biological Activities
| Compound ID | Activity Type | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound 1 | β-cell protection | 97 | 6 ± 1 |
| Compound 5a | Moderate activity | 45 | 18 ± 4 |
| Compound 5g | High activity | 88 | 13 ± 1 |
These results indicate that modifications in the structure can significantly influence the biological efficacy of the compounds. The introduction of specific functional groups has been shown to enhance or diminish activity against targeted pathways.
Synthesis and Optimization
The synthesis of This compound typically involves multi-step organic reactions. The optimization process focuses on enhancing solubility and bioavailability while maintaining or improving biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
